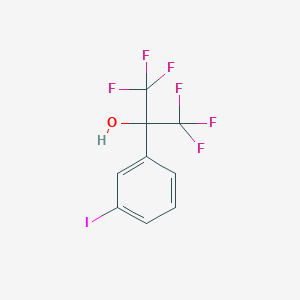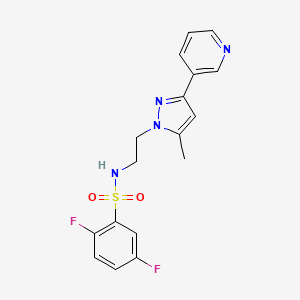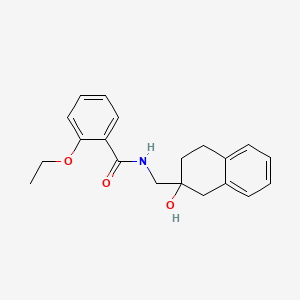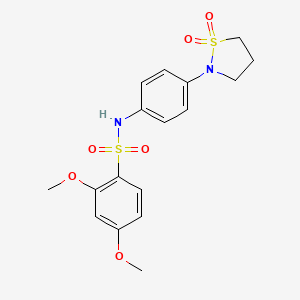![molecular formula C22H15BrClN3OS B2516782 2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone CAS No. 1322210-22-9](/img/structure/B2516782.png)
2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of multiple aromatic rings and heteroatoms. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step procedures that require careful planning and execution. For example, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a methanone derivative and includes a key resolution step to obtain optically pure enantiomers . This suggests that the synthesis of our compound could also involve multiple steps, possibly including the formation of a thiadiazole ring and subsequent functionalization with bromophenyl and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using various computational and experimental techniques. The second paper describes the use of Gaussian09 software for optimizing the molecular structure and vibrational frequencies of a related compound . This approach, along with X-ray diffraction, could be applied to our compound to determine its geometry and confirm the presence of the thiadiazole ring and the relative positions of the substituents.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The third paper discusses a compound with a thiadiazole ring that undergoes nucleophilic substitution reactions . This indicates that the thiadiazole ring in our compound may also participate in similar reactions, potentially allowing for further derivatization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For instance, the presence of bromine and chlorine atoms suggests that our compound may have significant mass and be relatively dense. The compound's solubility, melting point, and boiling point would be influenced by the aromatic rings and the thiadiazole moiety. The second paper's discussion of HOMO-LUMO analysis and molecular electrostatic potential could be relevant for understanding the electronic properties of our compound, such as its potential as a nonlinear optical material or its reactivity in chemical reactions .
科学的研究の応用
Antinociceptive and Anti-inflammatory Applications
The compound has been explored for its potential in medical applications, specifically for its antinociceptive and anti-inflammatory properties. Studies have shown the effectiveness of similar thiadiazole derivatives in reducing pain and inflammation, indicating the compound's potential use in pain management and anti-inflammatory treatments. Compounds with the thiadiazole moiety have been recognized for their ability to alleviate pain without inducing sedation or motor impairment, which is crucial for maintaining the quality of life in pain management scenarios (Prokopp et al., 2006). Additionally, the compound's analogs have shown significant anti-inflammatory activity, further supporting its potential use in treating conditions associated with inflammation (Helal et al., 2015).
Pharmacological Activity and Drug Metabolism
The compound's pharmacological activities have been a subject of research, with studies evaluating its interactions with various biological systems. Investigations into the metabolism of related compounds in vivo have provided insights into the metabolic pathways and the formation of metabolites, which are crucial for understanding the compound's pharmacokinetics and potential drug interactions (Kanamori et al., 2002). Understanding these metabolic pathways is essential for the development of effective and safe pharmaceuticals.
Antidepressant and Anticonvulsant Potential
Research has also delved into the compound's potential in treating neurological disorders. The synthesis of related thiadiazine derivatives and their evaluation for antidepressant activity have highlighted their ability to influence stress responses and potentially treat psychiatric conditions (Sarapultsev et al., 2016). Additionally, the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with the compound , have demonstrated anticonvulsant activity, indicating the potential use of this compound in managing epilepsy (Kamiński et al., 2015).
特性
IUPAC Name |
2-[5-(3-bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3OS/c23-17-6-4-5-16(13-17)21-26-27(14-20(28)15-9-11-18(24)12-10-15)22(29-21)25-19-7-2-1-3-8-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSWFMLPBZQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(N=C(S2)C3=CC(=CC=C3)Br)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2516718.png)
![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)
![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)